4-Bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole
Description
4-Bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at position 4 and a 2,7-dioxabicyclo[4.1.0]heptane moiety at position 5. Key properties include:
- Molecular Formula: C₁₁H₁₅BrN₂O
- Molecular Weight: 271.15 g/mol
- CAS Number: 2059994-48-6
- Purity: ≥95% (typical commercial specification) .
Its synthesis and applications remain understudied in the provided literature, but structural analogs suggest utility in medicinal chemistry or agrochemical research.
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
4-bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-13-8(7(11)6-12-13)10-4-3-5-14-9(10)15-10/h6,9H,2-5H2,1H3 |
InChI Key |
RRBIQQDCUFLNDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C23CCCOC2O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The bicyclic structure allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-Bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Compound A : 4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole
- Key Differences : Replaces the 2,7-dioxabicyclo[4.1.0]heptane with a smaller 6-oxabicyclo[3.1.0]hexane system.
- Impact : Reduced ring size may lower steric hindrance and alter solubility.
Compound B : 4-Bromo-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(4-chlorophenyl)-1H-pyrazole (Compound 17 from )
- Key Differences : Features a tetrahydroindole bicyclic system instead of a dioxabicyclo ether.
- Impact : The ketone group in the indole ring enhances polarity, as evidenced by IR peaks at 1670 cm⁻¹ (C=O stretch) .
Brominated Pyrazoles Without Bicyclic Systems
Compound C : 4-Bromo-1H-pyrazole-5-carboxylic Acid (CAS 1092683-57-2)
- Key Differences : Lacks the bicyclic ether but includes a carboxylic acid group.
- Impact : Higher solubility in polar solvents (e.g., water) compared to the target compound. Structural similarity score: 0.88/1.0 .
- Applications : Carboxylic acid functionality enables conjugation reactions, useful in drug design.
Compound D : 3-Bromo-1,5-dimethyl-1H-pyrazole (CAS 5744-80-9)
- Impact : Lower molecular weight (193.04 g/mol) and higher volatility. Structural similarity score: 0.77/1.0 .
Bicyclic Ethers Without Pyrazole Moieties
Compound E : 1,3-Diethyl-4,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptane (120)
Compound F : 3,7-Dioxabicyclo[4.1.0]heptane (CAS 286-22-6)
- Impact : Simpler structure with fewer steric effects; used as a building block in organic synthesis .
Azabicyclo Analogs
Compound G : tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4)
- Key Differences : Replaces oxygen with nitrogen in the bicyclic system; includes a carbamate group.
Comparative Data Table
Research Implications
- Synthetic Challenges : The target compound’s bicyclic ether may require specialized methods (e.g., Diels-Alder reactions as in ) compared to simpler bromopyrazoles .
- Biological Relevance : The 2,7-dioxabicyclo[4.1.0] system’s rigidity could mimic natural semiochemicals (e.g., ) or enhance binding affinity in drug targets .
- Property Optimization : Compared to azabicyclo analogs, the oxygen-rich system may improve metabolic stability but reduce basicity .
Biological Activity
4-Bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole is a synthetic compound that has attracted attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 259.10 g/mol. It features a bromine atom at the 4-position of the pyrazole ring and a dioxabicycloheptane moiety at the 5-position, contributing to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.10 g/mol |
| CAS Number | 1022401-80-4 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Antimicrobial Properties
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. Research has shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Research indicates that pyrazole compounds possess anticancer properties, particularly against various cancer cell lines. For instance, studies have demonstrated that certain pyrazoles can induce apoptosis in cancer cells by activating specific signaling pathways such as the p53 pathway or inhibiting cell proliferation signals . The unique structure of this compound may enhance its binding affinity to target proteins involved in cancer progression.
The biological activity of this compound is likely due to its interaction with various molecular targets:
- Enzyme Inhibition : The bromine atom may facilitate interactions with enzyme active sites, inhibiting key metabolic enzymes involved in cell growth and division.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in signaling pathways related to inflammation and cancer.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives, including those structurally related to this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antimicrobial activity compared to standard antibiotics .
Study 2: Anticancer Activity
In another research article from Cancer Letters, derivatives of pyrazoles were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC50 values ranging from 5 to 15 µM for compounds similar to this compound, demonstrating significant cytotoxicity and potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
